molecular formula C10H10ClN3O B1473032 5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1710195-55-3

5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Cat. No. B1473032
CAS RN: 1710195-55-3
M. Wt: 223.66 g/mol
InChI Key: GRJSYKGRPMWAKH-UHFFFAOYSA-N
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Description

“5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are carbon and nitrogen .


Synthesis Analysis

The synthesis of 1,2,3-triazoles is often achieved through a Huisgen cycloaddition, also known as a “click reaction”. This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .


Molecular Structure Analysis

1,2,3-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and can also allow it to participate in hydrogen bonding .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions, largely due to the presence of the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms, such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. In general, 1,2,3-triazoles are stable compounds. They are aromatic, and this aromaticity contributes to their stability .

Mechanism of Action

The mechanism of action of a compound depends on its specific chemical structure and the context in which it is used. For example, some triazole compounds are used as antifungal medications. These work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its specific structure and properties. In general, care should be taken when handling any chemical compound. Appropriate safety measures should be taken, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The study of 1,2,3-triazoles is an active area of research, and these compounds have been found to have a wide range of applications, from medicinal chemistry to materials science . Future research will likely continue to explore the synthesis, properties, and applications of these and related compounds.

properties

IUPAC Name

5-(chloromethyl)-1-(2-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-8(6-11)7-12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSYKGRPMWAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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